methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate
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Overview
Description
Methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate is a complex organic compound with a diverse range of applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an anilino group, a cyano group, and a phenoxy acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base to form methyl 4-formylphenoxyacetate. This intermediate is then subjected to a Knoevenagel condensation with aniline and malononitrile to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano and anilino groups allows for strong interactions with biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]propanoate
- Ethyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate
- Methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]butanoate
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-18(22)13-25-17-9-7-14(8-10-17)11-15(12-20)19(23)21-16-5-3-2-4-6-16/h2-11H,13H2,1H3,(H,21,23)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBACXSEVSUAES-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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